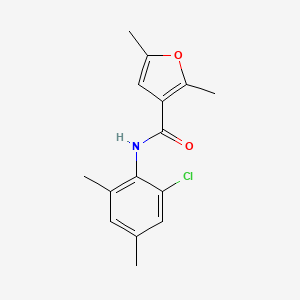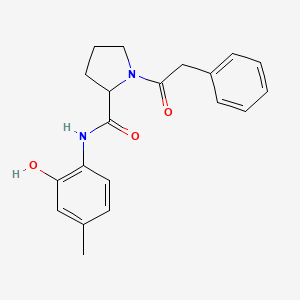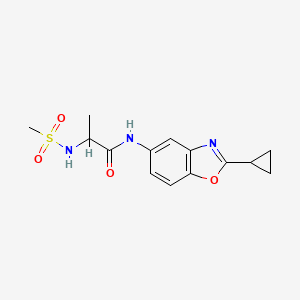
N-(2-chloro-4,6-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-4,6-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide, also known as A-836,339, is a compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of drugs known as cannabinoid receptor agonists and has been shown to have a range of biochemical and physiological effects.
Mécanisme D'action
N-(2-chloro-4,6-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide is a selective agonist of the CB2 cannabinoid receptor. This receptor is primarily expressed in immune cells and has been shown to play a role in inflammation and pain. Activation of the CB2 receptor by N-(2-chloro-4,6-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
N-(2-chloro-4,6-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide has a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as reduce drug-seeking behavior in animal models of addiction. Additionally, N-(2-chloro-4,6-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide has been shown to have antioxidant properties, which may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-chloro-4,6-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide is its selectivity for the CB2 receptor. This makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of N-(2-chloro-4,6-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide is its relatively short half-life, which may limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for research on N-(2-chloro-4,6-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide. One area of research is the development of more potent and selective CB2 receptor agonists. Another area of research is the development of novel drug delivery systems that can improve the pharmacokinetics of N-(2-chloro-4,6-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide. Additionally, further research is needed to fully understand the potential therapeutic applications of N-(2-chloro-4,6-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide in the treatment of pain, addiction, and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of N-(2-chloro-4,6-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide is a complex process that involves several steps. The first step is the preparation of 2,5-dimethylfuran-3-carboxylic acid. This is achieved by reacting 2,5-dimethylfuran with potassium permanganate in the presence of sulfuric acid. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride.
The next step is the preparation of 2-chloro-4,6-dimethylphenylamine. This is achieved by reacting 2-chloro-4,6-dimethylphenylacetonitrile with lithium aluminum hydride in the presence of ether. The resulting product is then treated with hydrochloric acid to form the corresponding amine.
Finally, the amine is reacted with the acid chloride to form the desired product, N-(2-chloro-4,6-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide.
Applications De Recherche Scientifique
N-(2-chloro-4,6-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide has been extensively studied for its potential use in scientific research. One of the main areas of research has been in the field of pain management. Studies have shown that N-(2-chloro-4,6-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide has potent analgesic effects and may be useful in the treatment of chronic pain.
Another area of research has been in the field of addiction. N-(2-chloro-4,6-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for drug addiction.
Propriétés
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-8-5-9(2)14(13(16)6-8)17-15(18)12-7-10(3)19-11(12)4/h5-7H,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVRUPKGPJSRNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)C2=C(OC(=C2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B7532770.png)
![N-[3-(dimethylamino)propyl]-2-[(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B7532771.png)
![N-(cyclohexylmethyl)-2-[4-[(2-fluorophenyl)sulfonyl-methylamino]phenoxy]acetamide](/img/structure/B7532782.png)
![2-phenyl-N'-[3-(4-phenylpiperazin-1-yl)propanoyl]butanehydrazide](/img/structure/B7532795.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-(carbamoylamino)-4-methylpentanoate](/img/structure/B7532800.png)

![N-(3-phenylsulfanylpropyl)-2-(7,7,9-trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7532811.png)
![N-[1-[1-[2-(tert-butylcarbamoylamino)-2-oxoethyl]benzimidazol-2-yl]ethyl]benzamide](/img/structure/B7532824.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzenesulfonamide](/img/structure/B7532829.png)
![N-[2-[1-[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl]benzimidazol-2-yl]ethyl]benzamide](/img/structure/B7532836.png)
![N-methyl-N-[(5-methylfuran-2-yl)methyl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B7532857.png)
![1-benzyl-N-ethyl-N-[2-(ethylamino)-2-oxoethyl]piperidine-3-carboxamide](/img/structure/B7532859.png)

